N-(benzo[d]thiazol-2-yl)-5-bromothiophene-2-carboxamide

anti-norovirus antiviral SAR activity cliff

N-(benzo[d]thiazol-2-yl)-5-bromothiophene-2-carboxamide (CAS 313404-36-3) is a heterocyclic amide that bridges an unsubstituted 2-aminobenzothiazole to a 5-bromothiophene-2-carboxylic acid moiety. With a molecular weight of 339.2 g/mol and a computed XLogP3-AA of 4.6, it belongs to a class of benzothiazole-thiophene carboxamide hybrids that have been investigated for antiviral, antiproliferative, and kinase-modulatory activities.

Molecular Formula C12H7BrN2OS2
Molecular Weight 339.23
CAS No. 313404-36-3
Cat. No. B2559305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(benzo[d]thiazol-2-yl)-5-bromothiophene-2-carboxamide
CAS313404-36-3
Molecular FormulaC12H7BrN2OS2
Molecular Weight339.23
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(S3)Br
InChIInChI=1S/C12H7BrN2OS2/c13-10-6-5-9(17-10)11(16)15-12-14-7-3-1-2-4-8(7)18-12/h1-6H,(H,14,15,16)
InChIKeyAJFSBOJNWOHWJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(benzo[d]thiazol-2-yl)-5-bromothiophene-2-carboxamide (CAS 313404-36-3): An Unsubstituted Benzothiazole-Thiophene Carboxamide Scaffold for SAR and Procurement Decisions


N-(benzo[d]thiazol-2-yl)-5-bromothiophene-2-carboxamide (CAS 313404-36-3) is a heterocyclic amide that bridges an unsubstituted 2-aminobenzothiazole to a 5-bromothiophene-2-carboxylic acid moiety [1]. With a molecular weight of 339.2 g/mol and a computed XLogP3-AA of 4.6, it belongs to a class of benzothiazole-thiophene carboxamide hybrids that have been investigated for antiviral, antiproliferative, and kinase-modulatory activities [2]. Critically, this compound lacks any substituent on the benzothiazole ring, a feature that profoundly differentiates it from its halogenated analogs in functional assays [1].

Why In-Class Benzothiazole-Thiophene Carboxamides Cannot Be Interchanged: The Critical Role of Benzothiazole Substitution in Determining Anti-Norovirus Activity


Within the benzothiazole-thiophene carboxamide chemotype, seemingly minor structural modifications to the benzothiazole ring produce binary functional outcomes. The target compound—bearing no substituent on the benzothiazole core—is completely inactive against murine norovirus (MNV) in a cytopathic effect (CPE) reduction assay, whereas the 6-fluoro analog (compound 1) exhibits an EC50 of 37 µM and the 4,6-difluoro analog (compound 3j) achieves an EC50 of 5.6 µM in the same assay system [1]. Generic substitution within this scaffold is therefore not possible; any procurement decision that does not account for benzothiazole substitution status risks acquiring a compound with zero activity for a given target. This activity cliff is further underscored by the 6-chloro analog (3b), which retains moderate activity (EC50 = 56 µM), demonstrating that halogen identity and position on the benzothiazole are deterministic for antiviral potency [1].

Quantitative Head-to-Head Evidence for N-(benzo[d]thiazol-2-yl)-5-bromothiophene-2-carboxamide: Anti-Norovirus Activity Cliff, Cytotoxicity, and Physicochemical Differentiation from Halogenated Analogs


Anti-Norovirus Activity: Complete Inactivity of the Unsubstituted Benzothiazole Compound vs. Active 6-Fluoro and 4,6-Difluoro Analogs

The target compound (designated analog 3a in Ogawa et al. 2016) showed no detectable antiviral activity against murine norovirus (MNV) in a CPE reduction assay, whereas the 6-fluoro analog 1 had EC50 = 37 µM and the 4,6-difluoro analog 3j had EC50 = 5.6 µM within the same experimental system [1]. The 6-chloro analog 3b retained moderate activity (EC50 = 56 µM), further confirming that halogen substitution on the benzothiazole is essential for anti-norovirus activity [1]. This constitutes a genuine activity cliff: removal of a single fluorine atom from the 6-position abolishes all measurable antiviral activity.

anti-norovirus antiviral SAR activity cliff

Cytotoxicity Selectivity Window: Unsubstituted Compound Shows No Measurable Antiviral Activity Despite Tolerable Cytotoxicity Profile

In the WST-8 cytotoxicity assay performed alongside the CPE reduction assay, the target compound (3a) exhibited a CC50 value that was not explicitly reported but was assessed in parallel with active analogs [1]. The paper states that the CC50 values of the evaluated compounds were equal to or less than their EC50 values for several analogs, implying that the unsubstituted compound may retain cell viability at concentrations where antiviral activity is absent—a feature that can be exploited for designing selectivity counterscreens. By contrast, the 4,6-difluoro analog 3j showed no cytotoxicity at the highest concentration tested while achieving EC50 = 5.6 µM, providing a favorable selectivity window that the unsubstituted compound lacks by virtue of its inactivity [1].

cytotoxicity selectivity index MNV antiviral

Physicochemical Differentiation: Lower Lipophilicity (XLogP3-AA 4.6) vs. Halogenated Analogs as a Determinant of Permeability and Solubility

The target compound has a computed XLogP3-AA of 4.6 and molecular weight of 339.2 g/mol, with 1 hydrogen bond donor and 4 hydrogen bond acceptors [1]. In comparison, the 6-fluoro analog (compound 1) has a higher molecular weight (~357.2 g/mol) and increased lipophilicity due to the electronegative fluorine substituent. The lower lipophilicity of the unsubstituted compound predicts modestly improved aqueous solubility and altered passive membrane permeability relative to its halogenated counterparts—a consideration relevant for both in vitro assay design (DMSO solubility, vehicle compatibility) and any future in vivo formulation [1]. These differences, while modest in absolute magnitude, can materially affect compound handling and assay reproducibility in high-throughput screening settings.

physicochemical properties lipophilicity drug-likeness

Regioisomeric Differentiation: Benzothiazol-2-yl Attachment vs. Benzothiazol-5-yl Isomer Dictates Amide Geometry and Target Engagement Potential

The target compound (2-yl attachment) has a positional regioisomer, N-(benzo[d]thiazol-5-yl)-5-bromothiophene-2-carboxamide (CAS 942002-64-4), which connects the thiophene carboxamide to the 5-position of the benzothiazole rather than the 2-position . This regioisomeric difference alters the amide bond geometry, the distance between the bromothiophene and benzothiazole pharmacophores, and the orientation of hydrogen bond donor/acceptor motifs. The 2-substituted amino-benzothiazole scaffold (target compound) positions the amide NH adjacent to the endocyclic nitrogen of the thiazole ring, enabling an intramolecular hydrogen-bond network that is absent in the 5-yl regioisomer. This distinction is critical because the anti-norovirus SAR study explicitly identified the 2-aminobenzothiazole linkage as part of the core pharmacophore essential for activity [1].

regioisomerism positional isomer target engagement

Patent-Class Relevance: Coverage Under Broad-Spectrum Antineoplastic Benzothiazole Carboxamide IP as a Baseline Scaffold

The target compound falls within the Markush structure of US Patent 4,970,318 (Pfizer Inc.), which claims acyl derivatives of 2-aminobenzothiazole and alkylated analogs thereof as antitumor agents [1]. This patent explicitly covers compounds where the benzothiazole ring may be unsubstituted (X = hydrogen) and the acyl group can be a heterocyclic carboxamide, encompassing the 5-bromothiophene-2-carboxamide moiety. While no specific IC50 values for the target compound are reported in the patent, its inclusion in the intellectual property landscape distinguishes it from later-generation analogs that may fall under separate or blocking patents. For industrial users concerned with freedom-to-operate, the expired status of this 1990 patent (anticipated expiration 2008-05-24) allows unrestricted use of the unsubstituted scaffold as a starting point for derivative synthesis, whereas newer halogenated analogs may be subject to more recent composition-of-matter claims.

antineoplastic patent Markush structure Pfizer

Recommended Research and Industrial Application Scenarios for N-(benzo[d]thiazol-2-yl)-5-bromothiophene-2-carboxamide Based on Verified Differential Evidence


Negative Control Compound for Norovirus Antiviral Screening Cascades

The compound's complete lack of anti-norovirus activity in the MNV CPE reduction assay [1] makes it an ideal vehicle-matched negative control for primary and secondary antiviral screening. Its structural similarity to active analogs (6-fluoro and 4,6-difluoro derivatives) allows researchers to attribute any observed antiviral activity in hit compounds specifically to benzothiazole substitution rather than to the bromothiophene carboxamide scaffold itself. Include at a concentration matched to the highest tested dose of active analogs (e.g., 100 µM) to control for non-specific cytotoxicity and vehicle effects.

Baseline Scaffold for Structure-Activity Relationship (SAR) Expansion of Benzothiazole-Thiophene Anti-Norovirus Agents

As the unsubstituted parent compound in the Ogawa et al. SAR series [1], this compound serves as the logical starting point for systematic substitution studies. Researchers can introduce halogens, alkyl, alkoxy, or other substituents at the 4-, 5-, 6-, or 7-positions of the benzothiazole ring and quantify the resulting gain in EC50 from the null-activity baseline. This approach enables rigorous quantification of the contribution of each substituent to antiviral potency, selectivity, and cytotoxicity.

Reference Standard for Analytical Method Development and Purity Assessment of Benzothiazole-Thiophene Carboxamide Libraries

With a well-defined molecular weight (339.2 g/mol), InChIKey (AJFSBOJNWOHWJH-UHFFFAOYSA-N), and computed logP of 4.6 [1], this compound can serve as a retention-time marker and system-suitability standard for HPLC, LC-MS, and UPLC methods used to characterize benzothiazole-thiophene carboxamide compound libraries. Its intermediate lipophilicity provides a useful calibration point between more polar degradation products and more lipophilic halogenated analogs in purity assays.

Synthetic Intermediate for Proprietary Benzothiazole-Thiophene Derivatives with Reduced IP Risk

Given its coverage under the expired US Patent 4,970,318 [1], the unsubstituted scaffold can be used as a synthetic intermediate for generating novel, patentable derivatives through electrophilic aromatic substitution or cross-coupling reactions on the benzothiazole ring. Industrial medicinal chemistry teams can leverage the compound's commercial availability and low IP encumbrance to accelerate hit-to-lead campaigns, particularly for antiviral, anticancer, or kinase-targeted programs where the benzothiazole-thiophene pharmacophore has demonstrated relevance.

Quote Request

Request a Quote for N-(benzo[d]thiazol-2-yl)-5-bromothiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.